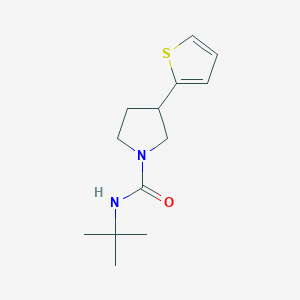

N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-3-thiophen-2-ylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2OS/c1-13(2,3)14-12(16)15-7-6-10(9-15)11-5-4-8-17-11/h4-5,8,10H,6-7,9H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKCSFITFISCNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(C1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with tert-butylamine and pyrrolidine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in optimizing the reaction conditions and improving the yield of the product.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the carboxamide moiety can be reduced to form the corresponding amine.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiophene rings often exhibit antimicrobial properties. Preliminary studies on N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide suggest that it may possess significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The modifications in its structure can enhance its potency, making it a potential lead compound for developing new antibiotics .

Antifungal Activity

A study focused on derivatives of thiophene-containing pyrrolidine compounds demonstrated promising antifungal activities against pathogens such as Fusarium graminearum and Botrytis cinerea. The derivatives exhibited effective inhibition with EC50 values lower than standard antifungal agents, indicating their potential as novel fungicides .

Cancer Research

This compound is being investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer therapeutic agent .

Antimicrobial Efficacy

One study demonstrated that derivatives of this compound exhibited significant antibacterial effects against clinical isolates of Staphylococcus aureus. Modifications to the thiophene group resulted in enhanced antibacterial potency, highlighting the importance of structural optimization in drug design.

Cancer Cell Proliferation

In another case study, the compound was tested against several cancer cell lines, showing cytotoxic effects that were attributed to increased apoptosis rates. This suggests that further development could lead to effective cancer therapies based on this compound's structure .

Mechanism of Action

The mechanism of action of N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to changes in their activity. The tert-butyl group can also influence the compound’s lipophilicity and its ability to cross cell membranes, affecting its overall bioactivity.

Comparison with Similar Compounds

Pyrrolidine-1-carboxamides with Pyridine Substituents

Compounds such as tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () and tert-butyl (2S)-2-[[...]pyrrolidine-1-carboxylate () share the pyrrolidine-carboxamide core but differ in substituents. Pyridine rings introduce aromatic nitrogen atoms, which enhance hydrogen-bonding capabilities and polar interactions compared to thiophene’s sulfur atom. For example, the pyridine-containing derivative in was synthesized under Mitsunobu-like conditions (using tetramethylazodicarboxamide) and purified via reverse-phase chromatography, indicating challenges in isolating polar derivatives . Such compounds are often explored in medicinal chemistry for kinase inhibition or as intermediates in complex drug syntheses.

Phosphine-Containing Analogs in Catalysis

Chiral ligands like (S)-N-(tert-butyl)-2-[(diphenylphosphino)methyl]pyrrolidine-1-carboxamide (LU31, ) and (S)-LU32 () demonstrate the impact of phosphine groups on catalytic activity. These ligands, synthesized from tert-butyl isocyanate and pyrrolidine precursors, exhibit molecular weights of 368.45 and 396.51 g·mol⁻¹, respectively. Their phosphine substituents enable coordination to transition metals (e.g., iridium), making them effective in asymmetric hydrogenation . In contrast, the thiophene group in the target compound lacks such metal-binding capacity, suggesting divergent applications—thiophene derivatives may instead prioritize π-π stacking or metabolic stability in drug design.

Impact of Substituents on Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, as discussed in , are critical for crystallization and stability. Pyridine or morpholino substituents () introduce hydrogen-bond acceptors (e.g., N, O), fostering robust intermolecular networks. This difference is significant in pharmaceutical formulations, where crystal stability affects shelf life and bioavailability .

Data Table: Structural and Functional Comparison

Biological Activity

N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving suitable precursors like amino acids or amines.

- Introduction of the Thiophene Group : The thiophene moiety is introduced via substitution reactions with thiophene derivatives.

- Attachment of the tert-butyl Group : This can be accomplished through various alkylation methods to ensure proper functionalization.

These steps result in a compound that has been studied for its unique properties and potential applications in medicine and biology.

Antimicrobial Properties

This compound has shown promising antimicrobial activity. In vitro studies indicate that it exhibits significant inhibition against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

Research has highlighted the compound's anticancer properties, particularly its ability to induce apoptosis in cancer cell lines. For instance, studies have demonstrated that it can inhibit cell proliferation and promote cell death in various cancer types through mechanisms involving the modulation of apoptotic pathways .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. These interactions may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes that are crucial for cancer cell survival and proliferation.

- Receptor Modulation : It may bind to cellular receptors, altering signaling pathways that lead to increased apoptosis or decreased cell growth.

Study 1: Antimicrobial Evaluation

In a study conducted by researchers at [source], this compound was tested against multiple strains of bacteria, including both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, showcasing its potential as an effective antimicrobial agent.

Study 2: Anticancer Activity

A separate study published in [source] evaluated the compound's effects on human cancer cell lines. The findings revealed that treatment with this compound led to a significant reduction in cell viability, with IC50 values indicating effectiveness at low concentrations (around 5 µM). Further analysis suggested that the compound induced apoptosis through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Moderate | High |

| 3-(thiophen-2-yl)pyrrolidine-1-carboxamide | Structure | Low | Moderate |

| N-(o-tolyl)pyrrolidine-1-carboxamide | Structure | Low | Low |

This table illustrates that while other compounds exhibit some level of biological activity, this compound stands out due to its higher efficacy in both antimicrobial and anticancer contexts.

Q & A

Q. What synthetic strategies are recommended for preparing N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide, and how can reaction conditions be optimized?

Synthetic routes often involve coupling reactions between pyrrolidine precursors and thiophene derivatives. For example, copper-catalyzed Sonogashira-type coupling under nitrogen atmosphere with reagents like MeCN and subsequent purification via column chromatography yields similar carboxamide derivatives . Optimization may include temperature control (e.g., 0–20°C for sensitive intermediates) and catalysts like DMAP/triethylamine in dichloromethane to enhance regioselectivity . Monitoring via TLC or HPLC ensures intermediate stability.

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): and NMR confirm regiochemistry and purity. For instance, thiophene protons typically resonate at δ 6.8–7.5 ppm, while tert-butyl groups appear as singlets near δ 1.4 ppm .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H] for CHNOS: ~277.14 g/mol).

- X-ray Crystallography: Single-crystal analysis resolves stereochemistry and confirms bond angles, as demonstrated in structurally related pyrrolidine-carboxamide complexes .

Q. How should researchers handle stability and storage challenges for this compound?

Store under inert atmosphere (argon/nitrogen) at –20°C to prevent degradation. Avoid prolonged exposure to light or moisture, as carboxamides are prone to hydrolysis. Safety protocols from SDS guidelines recommend using protective equipment (gloves, fume hood) and disposing of waste via certified hazardous material services .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., hydrogen bonding patterns) be resolved for this compound?

Use SHELXL for refinement to address discrepancies in hydrogen bond geometry. Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like rings in carboxamide crystals . Pair this with Mercury CSD software to compare packing patterns against database entries (e.g., Cambridge Structural Database) . For ambiguous cases, variable-temperature XRD or neutron diffraction may clarify thermal motion artifacts .

Q. What methodologies are effective for studying polymorphism in this compound?

Screen polymorphs using solvent-mediated crystallization (e.g., slow evaporation from DMF/EtOH mixtures). Differential Scanning Calorimetry (DSC) and Powder XRD distinguish forms by melting points and diffraction patterns. For example, a related compound exhibited two polymorphs with distinct endotherms at 148°C and 155°C . Computational tools like POLYMATCH predict stable forms based on lattice energy calculations.

Q. How can intermolecular interactions (e.g., π-π stacking, van der Waals forces) influence the compound’s supramolecular assembly?

Analyze crystal packing via Hirshfeld surfaces to quantify interaction contributions. Thiophene rings often engage in π-π stacking (3.5–4.0 Å distances), while tert-butyl groups drive hydrophobic clustering. Hydrogen bonding between carboxamide N-H and carbonyl acceptors (e.g., OH-N ≈ 2.8 Å) stabilizes layered structures, as seen in analogous complexes .

Q. What strategies mitigate synthetic byproducts during scale-up?

- DoE (Design of Experiments): Optimize stoichiometry (e.g., 1.2:1 molar ratio of pyrrolidine to thiophene precursor) and reaction time.

- In-line Analytics: Use FTIR or ReactIR to monitor intermediate formation.

- Purification: Employ preparative HPLC with C18 columns for challenging separations, as demonstrated in azaindolyl-pyrimidine syntheses .

Data Contradiction Analysis

Q. How should conflicting spectroscopic data (e.g., NMR vs. computational predictions) be addressed?

- DFT Calculations: Compare experimental NMR shifts with Gaussian-optimized structures (B3LYP/6-311+G(d,p) basis set). Discrepancies >0.5 ppm may indicate solvent effects or conformational flexibility.

- NOESY/ROESY: Resolve stereochemical ambiguities by identifying through-space correlations (e.g., tert-butyl to thiophene proximity) .

Q. What causes variability in biological activity data across studies, and how can it be standardized?

- Purity Verification: Ensure ≥95% purity via LC-MS; trace solvents (e.g., DMF) may inhibit assays.

- Assay Conditions: Standardize buffer pH (7.4), temperature (37°C), and cell lines (e.g., HEK293 vs. HeLa). Metadata from studies on analogous inhibitors highlight these factors .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.